1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one
Description
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one is a propan-1-one derivative featuring a pyrrolidine ring substituted at the 3-position with a 4-chlorophenylsulfonyl group and an o-tolyl (ortho-methylphenyl) substituent on the propanone chain. The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as seen in analogous structures (e.g., hydrosulfonylation of alkenes with sulfonyl chlorides under visible light for sulfonyl group incorporation ). The presence of the sulfonyl group enhances stability and polarity, while the pyrrolidine and aromatic moieties contribute to conformational diversity and intermolecular interactions.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-15-4-2-3-5-16(15)6-11-20(23)22-13-12-19(14-22)26(24,25)18-9-7-17(21)8-10-18/h2-5,7-10,19H,6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMRJLSCOBHYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one, often referred to as a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 319.84 g/mol. The structure comprises a pyrrolidine ring, a chlorophenyl group, and an o-tolyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Sulfonamide derivatives have been evaluated for their anticancer activity. In vitro studies indicated that these compounds could induce apoptosis in various cancer cell lines, including:
Neuroprotective Effects
Research has indicated that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against multiple strains of bacteria. |
| Study B | Showed promising anticancer effects in vitro on Hela and MCF7 cell lines. |
| Study C | Evaluated neuroprotective effects in animal models, indicating potential for treating neurodegenerative diseases. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs in terms of substituents, synthesis, and physicochemical properties.
Key Observations:
Structural Variants: Aromatic Substituents: The target compound’s o-tolyl group contrasts with analogs bearing pyridinyl (), furanyl (), or bromophenyl () groups. The 4-chlorophenylsulfonyl moiety distinguishes it from fluorophenylsulfonyl () or phenylthio () derivatives.
Synthetic Efficiency :
- Yields vary significantly: ME-3 (68%, ) vs. quantitative yields for pyrrolidin-1-yl derivatives ().
- Hydrogenation () and hydrosulfonylation () methods highlight diverse routes to propan-1-one scaffolds.
Physicochemical Properties :
- Melting points (e.g., 99–101°C for compound 3 vs. 104°C in literature) suggest purity or polymorphic differences.
- TLC data (Rf = 0.40 for ME-3 ) and molecular weights provide benchmarks for analytical comparisons.
Functional Group Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
